N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-14-2-6-16(7-3-14)19(24)23(18-12-21-10-11-22-18)13-15-4-8-17(20)9-5-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHIHGSHMJEFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17ClN2O
- Molecular Weight : 302.78 g/mol
The compound features a chlorobenzyl group, a methyl group, and a pyrazinyl moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. This is attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain strains of bacteria and fungi.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes that are crucial for cancer cell metabolism.
Efficacy Studies
Table 1 summarizes key findings from studies evaluating the biological activity of this compound.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Anticancer Effects :
- Objective : Evaluate the effect on tumor growth in vivo.
- Method : Administered to mice with xenograft tumors.
- Findings : Significant reduction in tumor size compared to control groups, indicating strong antitumor activity.
-
Case Study on Antimicrobial Properties :
- Objective : Assess efficacy against bacterial infections.
- Method : Tested against multiple bacterial strains in vitro.
- Findings : Demonstrated effectiveness against resistant strains of bacteria, suggesting potential for development as an antibiotic agent.
-
Clinical Relevance :
- A recent clinical trial is underway to investigate the safety and efficacy of this compound in patients with specific types of cancer, aiming to establish dosage and treatment protocols.
Comparison with Similar Compounds
Substituent Variations in Carboxamide Derivatives
Key Observations
In contrast, sulfonamide derivatives (e.g., 4-Methyl-N-(2-(4-chlorobenzyl)benzyl)benzenesulfonamide) show moderate yields (66%) , while formamide derivatives (41.6%) are less efficient .
Impact of Substituents: Pyrazinyl vs. Piperazine: The target’s pyrazinyl ring introduces nitrogen atoms that may enhance hydrogen-bonding capacity compared to piperazine-based analogs. Piperazine derivatives adopt chair conformations, favoring stable interactions in crystal lattices . Chlorobenzyl vs. Sulfonamide vs. Carboxamide: Sulfonamide derivatives (e.g., compound 1b) are more acidic (pKa ~1-2) due to the electron-withdrawing sulfonyl group, whereas carboxamides like the target compound have higher pKa values (~13.98), favoring neutral forms at physiological pH .
Piperazine carboxamides are often intermediates in drug discovery due to their conformational flexibility .
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
